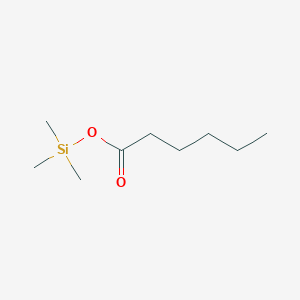
Trimethylsilyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl hexanoate, also known as caproic acid, trimethylsilyl ester, is an organic compound with the molecular formula C9H20O2Si. It is a derivative of hexanoic acid where the hydroxyl group is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl hexanoate can be synthesized through the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester along with hydrochloric acid as a byproduct.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, trimethylsilyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The ester is then purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and trimethylsilanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: Hexanoic acid and trimethylsilanol.
Reduction: Hexanol.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
Trimethylsilyl hexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for carboxylic acids in organic synthesis, allowing selective reactions to occur without interference from the carboxyl group.
Biology: Used in the derivatization of fatty acids for gas chromatography analysis, aiding in the identification and quantification of fatty acids in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals where protection of carboxylic acids is necessary during multi-step synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hexanoic acid, trimethylsilyl ester involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl site. This allows for selective transformations and the formation of desired products with high specificity.
Comparison with Similar Compounds
Trimethylsilyl hexanoate can be compared with other similar compounds such as:
Hexanoic acid, tert-butyldimethylsilyl ester: Another silyl ester with a bulkier protecting group, offering greater steric hindrance and stability.
Hexanoic acid, methyl ester: A simpler ester without the silyl protecting group, used in different contexts where protection is not required.
Hexanoic acid, ethyl ester: Similar to the methyl ester but with a slightly larger alkyl group, affecting its reactivity and physical properties.
Uniqueness
The uniqueness of hexanoic acid, trimethylsilyl ester lies in its balance of stability and reactivity. The trimethylsilyl group provides sufficient protection while being easily removable under mild conditions, making it a valuable tool in synthetic chemistry and analytical applications.
Properties
CAS No. |
14246-15-2 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
trimethylsilyl hexanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |
InChI Key |
CYXNJMDACJPPRR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Canonical SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Synonyms |
Hexanoic acid trimethylsilyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















